11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide
Overview
Description
11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide is a deuterated analog of oleoylethanolamide, a naturally occurring lipid mediator that plays a crucial role in regulating energy homeostasis and food intake. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide involves several steps. One common method includes the deuteration of oleic acid followed by its conversion to the corresponding amide. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the hydroxyl or amide groups, leading to the formation of various derivatives.
Scientific Research Applications
11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics due to its stable deuterium atoms.
Biology: Investigated for its role in lipid metabolism and energy regulation.
Medicine: Explored for potential therapeutic applications in treating metabolic disorders and obesity.
Industry: Utilized in the development of drug delivery systems and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide involves its interaction with specific molecular targets and pathways. It acts as an agonist at peroxisome proliferator-activated receptor alpha (PPAR-α), regulating lipid metabolism and energy homeostasis. Additionally, it inhibits ceramidase, affecting the sphingolipid signaling pathway .
Comparison with Similar Compounds
11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide is unique due to its deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated analogs. Similar compounds include:
Oleoylethanolamide: A naturally occurring lipid mediator with similar biological functions but without deuterium atoms.
N-(2-hydroxyethyl)oleamide: Another analog with similar structural features but different functional groups.
This compound’s uniqueness lies in its deuterated structure, which offers advantages in stability and research applications.
Properties
IUPAC Name |
11,11-dideuterio-N-(2-hydroxyethyl)octadec-9-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/i8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-MGVXTIMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)C=CCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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